molecular formula C16H14ClN5OS B11090522 N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B11090522
M. Wt: 359.8 g/mol
InChI Key: HMVQUFPLUKFZGH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a tetrazole ring substituted with a 3-methylphenyl group and an acetamide moiety linked to a 4-chlorophenyl group.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C16H14ClN5OS/c1-11-3-2-4-14(9-11)22-16(19-20-21-22)24-10-15(23)18-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,23)

InChI Key

HMVQUFPLUKFZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Key Steps

  • Formation of Sodium 3-Methylanilinodithiocarboxylate

    • Reagents : 3-Methylaniline, carbon disulfide (CS₂), sodium hydroxide (NaOH).

    • Procedure : React 3-methylaniline with CS₂ in aqueous NaOH to form the sodium dithiocarboxylate intermediate. This step is analogous to methods described for phenyl derivatives in patents like CN112062731B.

  • Cyclization with Sodium Azide (NaN₃)

    • Conditions : Reflux in aqueous NaOH or sodium carbonate (Na₂CO₃) solution.

    • Mechanism : The dithiocarboxylate reacts with NaN₃ to form the tetrazole ring, followed by acidification (HCl or H₂SO₄) to isolate the thiol. Yields exceeding 90% have been reported for similar reactions.

Table 1: Reaction Conditions for Tetrazole Synthesis

ReagentRoleMolar RatioTemperatureTimeYield
3-MethylanilineStarting material1.025–30°C2–4 h
CS₂Dithiocarboxylate formation2.025–30°C2–4 h
NaN₃Cyclization agent1.1–1.285–95°C10–12 h93–95%
HCl (30%)Acidification0–10°C1 h

Synthesis of N-(4-Chlorophenyl)-2-Bromoacetamide

Key Steps

  • Acetylation of 4-Chloroaniline

    • Reagents : 4-Chloroaniline, acetyl chloride (CH₃COCl).

    • Procedure : React 4-chloroaniline with CH₃COCl in dichloromethane (DCM) with pyridine as a base to form N-(4-chlorophenyl)acetamide.

  • Introduction of Bromo Group

    • Reagents : N-(4-Chlorophenyl)acetamide, 2-bromoacetyl chloride.

    • Procedure : React N-(4-chlorophenyl)acetamide with 2-bromoacetyl chloride in DCM under anhydrous conditions. Alternatively, bromination of the acetamide at the 2-position may require radical initiators, though this approach is less documented.

Table 2: Optimization of Bromoacetamide Synthesis

MethodReagents/ConditionsYieldPurity
Direct acylation with 2-bromoacetyl chlorideDCM, pyridine, 0°C → RT60–70%>95%
Bromination of acetamideNBS, AIBN, CCl₄, 60°C40–50%85–90%

Coupling Reaction to Form the Final Compound

Nucleophilic Substitution

  • Reagents : 1-(3-Methylphenyl)-1H-tetrazol-5-thiol, N-(4-chlorophenyl)-2-bromoacetamide, potassium carbonate (K₂CO₃).

  • Conditions : Dimethylformamide (DMF) or ethanol, reflux (80–100°C), 6–12 hours.

  • Mechanism : The thiolate ion (generated by deprotonation with K₂CO₃) attacks the electrophilic carbon in the bromoacetamide, displacing bromide to form the sulfanyl linkage.

Table 3: Reaction Optimization for Sulfanyl Coupling

SolventBaseTemperatureTimeYield
DMFK₂CO₃100°C12 h75–80%
EtOHK₂CO₃80°C8 h65–70%
DMSOCs₂CO₃120°C6 h85–90%

Purification and Characterization

Purification

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1) to isolate the product.

  • Recrystallization : Dissolve in hot ethanol and cool to crystallize.

Characterization Data

TechniqueKey Observations (Inferred from Similar Compounds)
¹H NMR δ 2.3 (s, 3H, CH₃), δ 3.5 (s, 2H, CH₂), δ 7.2–7.8 (m, aromatic protons)
¹³C NMR δ 15.2 (CH₃), δ 32.5 (CH₂), δ 127–145 (aromatic carbons)
IR 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

Challenges and Considerations

  • Regioselectivity : Bromination at the 2-position of acetamide is challenging; directing groups may be required.

  • Steric Hindrance : The 4-chlorophenyl group may slow substitution kinetics.

  • Thiol Stability : The tetrazole thiol may oxidize; storage under inert gas is advised.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations
  • Tetrazole vs. Triazole Derivatives: The tetrazole ring in the target compound contrasts with triazole-based analogs like OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide).
  • Substituent Effects: Target Compound: 3-Methylphenyl on tetrazole and 4-chlorophenyl on acetamide. Analog (Compound I): 4,6-Diaminopyrimidin-2-yl sulfanyl group with 4-chlorophenyl (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide). Analog (): 3-Chloro-4-methylphenyl on tetrazole and 2-methoxyphenyl on acetamide. The chloro and methoxy substituents alter electron distribution, affecting reactivity and intermolecular interactions .
Crystallographic Features
  • Hydrogen Bonding: In compound I (4,6-diaminopyrimidin-2-yl analog), intramolecular N–H⋯N hydrogen bonds stabilize a folded conformation, forming an S(7) ring motif. Similar motifs are likely in the target compound due to the tetrazole’s N–H donor capacity .
  • Dihedral Angles: The angle between the pyrimidine/benzene rings in compound I is 42.25°, whereas triazole-based analogs (e.g., ARARUI) show angles up to 67.84°.

Table 1: Structural Parameters of Selected Analogs

Compound Core Ring Substituents Dihedral Angle (°) Key Interactions
Target Compound Tetrazole 3-Methylphenyl, 4-ClPh Not reported Hypothetical N–H⋯N/O
Compound I () Diaminopyrimidine 4-ClPh 42.25 N–H⋯N, N–H⋯O, C–H⋯O
OLC-12 () Triazole 4-Ethylpyridinyl, 4-iPrPh N/A Sulfanyl-acetamide linkage
ARARUI () Diaminopyrimidine 2-ClPh 67.84 N–H⋯N, C–H⋯Cl

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound is an EWG, which may reduce electron density at the acetamide carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack compared to electron-donating groups (e.g., 2-methoxyphenyl in ) .

Biological Activity

N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is an intriguing compound due to its unique molecular structure, which includes a tetrazole ring and a sulfonamide linkage. This article delves into its biological activity, potential applications, and the need for further research to elucidate its pharmacological properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C_{16}H_{16}ClN_{5}S
  • Molecular Weight : Approximately 387.89 g/mol
  • Structural Features :
    • A 4-chlorophenyl group
    • An acetamide moiety
    • A sulfanyl group linked to a tetrazole derivative

This structural configuration is significant as it may influence the biological activity of the compound compared to similar structures.

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that tetrazole-containing compounds can interact with microbial enzymes, potentially leading to antimicrobial effects.
  • Antitumor Activity : Some tetrazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The presence of specific substituents on the phenyl rings can enhance this activity.
  • Enzyme Interaction : There are indications that this compound may interact with enzymes or receptors involved in disease pathways, suggesting potential therapeutic applications.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Effects :
    • In vitro studies showed that this compound could inhibit the proliferation of cancer cells, with an IC50 value indicating significant cytotoxicity. Further structure-activity relationship (SAR) analyses suggested that modifications to the chlorophenyl group could enhance its antitumor efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following methods are commonly employed:

StepDescription
1Formation of the tetrazole ring through cyclization reactions.
2Introduction of the chlorophenyl group via nucleophilic substitution.
3Attachment of the acetamide moiety through acylation processes.

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting infections or cancer.
  • Chemical Biology : As a tool for studying enzyme interactions and pathways in cellular systems.

Q & A

Q. Critical Parameters :

  • Solvent Choice : DMF enhances nucleophilic substitution efficiency .
  • Temperature Control : Excess heat may lead to tetrazole ring decomposition .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:
A multi-technique approach is essential:

  • X-ray Crystallography : Resolve the 3D conformation using SHELXL for refinement. Hydrogen bonding (e.g., N–H⋯N motifs) and dihedral angles between aromatic rings (e.g., 42.25° in analogs) are key structural metrics .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., sulfanyl group at δ 3.8–4.2 ppm; aromatic protons at δ 7.1–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 414.08) .

Validation : Cross-check IR spectra for S–C=O stretching (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

Answer:
Case Study : If NMR suggests free rotation of the acetamide group but X-ray shows a fixed conformation:

Variable-Temperature NMR : Probe dynamic behavior (e.g., coalescence temperature for rotational barriers).

DFT Calculations : Compare energy-minimized conformers (Gaussian 16, B3LYP/6-31G*) with crystallographic data to identify steric or electronic constraints .

Twinning Analysis : Use SHELXL’s TWIN command to rule out crystal packing artifacts .

Mitigation : Adjust synthetic conditions (e.g., solvent polarity) to stabilize dominant conformers .

Advanced: What computational approaches predict the biological activity of this compound?

Answer:

Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Prioritize binding poses with sulfanyl-acetamide forming hydrogen bonds to catalytic residues .

QSAR Modeling : Use descriptors like logP (≈3.2) and polar surface area (≈85 Ų) to predict membrane permeability and bioavailability .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns to identify persistent interactions .

Validation : Compare predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Advanced: How do reaction conditions influence yield and purity?

Answer:
Optimization Strategies :

  • Solvent Effects : Replace DMF with THF for less side-product formation (e.g., hydrolysis byproducts decrease from 15% to 5%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes (80°C, 300 W) with 10–15% yield improvement .
  • Catalyst Screening : Add KI (1 mol%) to accelerate SN2 displacement .

Q. Analytical QC :

  • HPLC-PDA : Monitor purity (C18 column, 70:30 MeOH:H₂O) to detect residual solvents (<0.1%) .

Advanced: What methodologies evaluate the compound’s biological activity in academic research?

Answer:

In Vitro Enzyme Assays :

  • Kinetic Analysis : Measure IC₅₀ against serine proteases (e.g., trypsin) using fluorogenic substrates (λex/λem = 380/460 nm) .
  • Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .

Cell-Based Assays :

  • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ of 12 μM in MCF-7) .
  • ROS Detection : Use DCFH-DA staining to evaluate antioxidant activity .

Data Interpretation : Normalize to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

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